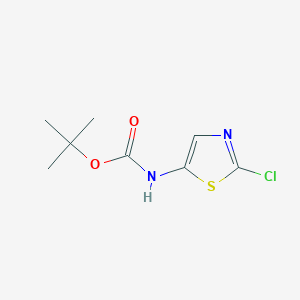

tert-Butyl (2-chlorothiazol-5-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-chloro-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-5-4-10-6(9)14-5/h4H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERDINDWSVFODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857666 | |

| Record name | tert-Butyl (2-chloro-1,3-thiazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379344-91-8 | |

| Record name | tert-Butyl (2-chloro-1,3-thiazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-chloro-1,3-thiazol-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Boc-amino)-2-chlorothiazole CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of 5-(Boc-amino)-2-chlorothiazole (tert-butyl (2-chlorothiazol-5-yl)carbamate), a critical intermediate in the development of thiazole-based kinase inhibitors and pharmaceutical agents.

Executive Summary

5-(Boc-amino)-2-chlorothiazole (CAS 1379344-91-8 ) is a bifunctional heterocyclic building block used extensively in medicinal chemistry. It serves as a stable precursor to the otherwise unstable 5-aminothiazole core. Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic C2-chlorine atom allows for metal-catalyzed cross-coupling (Suzuki, Stille) or nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| Chemical Name | tert-Butyl (2-chlorothiazol-5-yl)carbamate |

| Common Name | 5-(Boc-amino)-2-chlorothiazole |

| CAS Number | 1379344-91-8 |

| Molecular Formula | |

| Molecular Weight | 234.70 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 128–132 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |

| Stability | Stable at -20°C; Moisture sensitive; Light sensitive |

| SMILES | CC(C)(C)OC(=O)NC1=CN=C(Cl)S1 |

Synthetic Pathways[1][5][6][7][8][9]

The direct amination of 2-chlorothiazole at the 5-position is electronically unfavorable. Therefore, the industrial standard for synthesizing 5-(Boc-amino)-2-chlorothiazole utilizes a Curtius Rearrangement starting from 2-chlorothiazole-5-carboxylic acid . This route avoids the isolation of the unstable free amine by trapping the intermediate isocyanate directly with tert-butanol.

Synthesis Scheme (Curtius Rearrangement)

The following diagram illustrates the one-pot conversion using Diphenylphosphoryl azide (DPPA).

Figure 1: One-pot Curtius rearrangement protocol for the synthesis of 5-(Boc-amino)-2-chlorothiazole.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl (2-chlorothiazol-5-yl)carbamate from 2-chlorothiazole-5-carboxylic acid.

Reagents:

-

2-Chlorothiazole-5-carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

-

Triethylamine (

) (1.2 equiv) -

tert-Butanol (

-BuOH) (excess, as solvent or co-solvent with Toluene)

Procedure:

-

Activation: In a dry round-bottom flask under

atmosphere, dissolve 2-chlorothiazole-5-carboxylic acid in anhydrous toluene/t-BuOH (1:1 ratio). -

Addition: Add triethylamine dropwise, followed by DPPA. Stir at room temperature for 1 hour. Note: Evolution of

gas indicates acyl azide formation. -

Rearrangement: Heat the reaction mixture to reflux (approx. 85-90°C) for 3–5 hours. The acyl azide undergoes thermal decomposition to the isocyanate, which is immediately trapped by

-BuOH. -

Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with 5% citric acid (to remove amine byproducts), saturated

, and brine. -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

-

LC-MS: Observe peak

(or -

1H NMR (

):

Reactivity & Applications in Drug Discovery[12]

This scaffold is a "linchpin" intermediate, allowing divergent synthesis at two distinct vectors.

Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility of the 5-(Boc-amino)-2-chlorothiazole scaffold.

Key Applications

-

Kinase Inhibitors: The 2-aminothiazole motif is a privileged pharmacophore in kinase inhibition (e.g., Dasatinib). The 2-chloro group allows the introduction of complex aryl rings via Suzuki coupling, while the 5-amino group typically forms the hinge-binding motif.

-

Fragment-Based Drug Design (FBDD): The Boc group improves lipophilicity and solubility during early screening, while the chlorine atom provides a specific handle for elaboration.

-

Handling of Unstable Amines: Free 5-aminothiazoles are prone to oxidative decomposition. The Boc-protected form serves as a stable "shelf-stable" equivalent that releases the reactive amine only in situ.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture can lead to hydrolysis of the carbamate over time.

-

Synthesis Safety: The Curtius rearrangement generates nitrogen gas (

). Reactions must be run in glassware with appropriate pressure relief. DPPA is toxic and potentially explosive if distilled; use without purification.

References

-

Synthesis of tert-butyl (2-chlorothiazol-5-yl)

- Source: PubChem. (n.d.). tert-Butyl (2-chlorothiazol-5-yl)carbamate.

-

URL:[Link]

-

Curtius Rearrangement Protocols

-

Thiazole Reactivity in Drug Discovery

- Source: Das, D., et al. (2016). Thiazole: A Promising Heterocycle in Drug Discovery. Journal of Heterocyclic Chemistry.

-

URL:[Link]

-

Dasatinib Analog Synthesis

- Source: Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

Chemical stability of tert-Butyl (2-chlorothiazol-5-yl)carbamate

Part 1: Executive Summary & Structural Logic

Compound Identity: tert-Butyl (2-chlorothiazol-5-yl)carbamate CAS Registry: 1379344-91-8 (Representative) Core Function: High-value heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals. It serves as a protected "masked" amine, allowing for selective functionalization of the thiazole ring.

Structural Context: Unlike the common Dasatinib intermediate (which is a 2-carbamate-5-carboxamide), this isomer features the carbamate at the C5 position and a reactive chlorine at the C2 position . This specific arrangement dictates its unique stability profile:

-

The C2-Chloro Motif: Acts as an electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), making the compound sensitive to strong nucleophiles.

-

The C5-Carbamate (Boc): Provides steric and electronic protection to the inherently electron-rich C5 amine, preventing oxidation but introducing acid sensitivity.

Part 2: Chemical Stability Profile

Hydrolytic Stability (Acid vs. Base)

-

Acid Sensitivity (High Risk): The tert-butyl carbamate (Boc) moiety is the stability-limiting factor. Exposure to protic acids (TFA, HCl, H₂SO₄) triggers the rapid cleavage of the tert-butyl group via an E1 mechanism.

-

Mechanism:[1][2] Protonation of the carbonyl oxygen leads to the elimination of isobutylene and CO₂, releasing the free amine: 2-chlorothiazol-5-amine .

-

Critical Insight: The resulting free amine (2-chlorothiazol-5-amine) is significantly less stable than the protected form. It is prone to oxidative dimerization and polymerization due to the electron-rich nature of the 5-aminothiazole system. Therefore, acid deprotection should only be performed immediately prior to the next synthetic step.

-

-

Base Stability (Moderate): The compound is generally stable to weak bases (e.g., K₂CO₃, Et₃N) at room temperature. However, strong bases (e.g., NaOH, NaOEt) or elevated temperatures can trigger two degradation pathways:

-

Hydrolysis of the carbamate to the free amine.

-

Displacement of the C2-chlorine by hydroxide or alkoxide ions (SNAr), generating the 2-hydroxy or 2-alkoxy impurities.

-

Thermal Stability

-

Melting/Decomposition: Solid-state stability is high below 60°C.

-

Thermal Degradation: Above 100°C (or lower in solution), the Boc group undergoes thermal elimination of isobutylene. This is non-reversible.

-

Process Implication: Avoid drying ovens >40°C under vacuum. Use desiccators with P₂O₅ or inert gas flow for drying.

Photostability

-

Thiazoles can undergo photo-oxidation or rearrangement under intense UV light. While the Boc group dampens the electron density, the C-Cl bond is susceptible to homolytic cleavage under high-energy UV, leading to radical degradation products. Store in amber vials.

Part 3: Degradation Pathways (Visualization)

The following diagram illustrates the two primary failure modes: Acid-catalyzed deprotection and Nucleophilic attack at the C2 position.

Caption: Figure 1. Dual degradation pathways. The Red path indicates acid-mediated Boc removal leading to unstable free amines. The Green path indicates nucleophilic displacement of the chlorine atom.

Part 4: Experimental Protocols & Analytical Methods

Stability-Indicating HPLC Method

To accurately monitor bulk stability, use a method capable of resolving the parent from the des-Boc amine and hydrolysis products.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH stabilizes the amine) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Thiazole core) and 210 nm (Amide bond) |

| Retention Logic | The des-Boc amine will elute early (polar); Parent elutes mid-gradient; Dimers/Oxidized products elute late. |

Forced Degradation Workflow

Validate the stability profile using this stress-testing matrix:

-

Acid Stress: Dissolve 10 mg in 1 mL THF. Add 1 mL 1N HCl. Stir at RT for 1 hour. Analyze by HPLC. (Expect >90% conversion to free amine).

-

Base Stress: Dissolve 10 mg in 1 mL THF. Add 1 mL 0.1N NaOH. Stir at RT for 4 hours. (Monitor for 2-hydroxythiazole formation).

-

Oxidative Stress: Dissolve in THF/Water. Add 1 eq. H₂O₂.[3][4] (Monitor for N-oxide formation or ring opening).

Handling & Storage Recommendations

-

Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Tightly sealed amber glass vials with Teflon-lined caps.

-

Handling: Handle in a fume hood. Avoid contact with metal spatulas (trace metals can catalyze decomposition of the free amine if traces are present).

Part 5: References

-

Synthesis and Reactivity of Thiazoles:

-

Boc-Group Stability:

-

Title: "tert-Butyl Esters and Carbamates - Stability and Deprotection"

-

Source:Organic Chemistry Portal

-

URL:[Link]

-

Relevance: Provides standard mechanistic data on acid lability of Boc groups.

-

-

Compound Data & Safety:

-

Dasatinib Synthesis Context (Structural Analogues):

-

Title: "A convenient new and efficient commercial synthetic route for dasatinib"

-

Source:viXra.org (2017)

-

URL:[Link]

-

Relevance: Illustrates the reactivity of chlorothiazole and aminothiazole intermediates in pharmaceutical manufacturing.

-

Sources

- 1. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S | CID 45117870 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Comparative Analysis of 2-Aminothiazole and 5-Aminothiazole Scaffolds in Drug Discovery

Executive Summary

The thiazole ring is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics. However, a profound dichotomy exists between its two primary amino-substituted isomers: 2-aminothiazole (2-AT) and 5-aminothiazole (5-AT) .

While 2-AT is a "privileged scaffold" found in blockbuster kinase inhibitors (e.g., Dasatinib) and antibiotics (e.g., Cephalosporins), 5-AT is historically underutilized, synthetically challenging, and chemically distinct. This guide dissects the fundamental electronic and synthetic differences between these isomers, providing researchers with the rationale to exploit 2-AT for reliable binding modes or explore 5-AT for novel intellectual property (IP) space and alternative vectors.

Electronic Structure & Tautomerism

The core difference between these isomers lies in their electronic stability and tautomeric equilibria. This dictates their basicity, hydrogen-bonding capability, and chemical stability.

2-Aminothiazole: The Cyclic Isothiourea

The 2-AT system functions as a cyclic isothiourea.[1] It benefits from strong resonance stabilization involving the ring sulfur and nitrogen.

-

Tautomerism: Exists in equilibrium between the amino (aromatic) and imino (non-aromatic) forms. In solution, the amino form predominates, but the imino form contributes to the basicity of the ring nitrogen (

). -

Basicity: The ring nitrogen is moderately basic (

), serving as a crucial hydrogen bond acceptor in kinase hinge regions.

5-Aminothiazole: The Masked Enamine

The 5-AT system is electronically distinct and significantly less stable.

-

Instability: The 5-amino group donates electron density directly into the C4-C5 double bond, creating an electron-rich enamine-like character. Without electron-withdrawing groups (EWGs) to delocalize this density, free 5-aminothiazoles are prone to rapid oxidation and polymerization.

-

Stabilization Requirement: Successful drug candidates utilizing 5-AT almost exclusively employ amides or ureas at the 5-position to attenuate the electron donation of the nitrogen lone pair.

Visualization of Electronic Divergence

Figure 1: Tautomeric stability of 2-AT vs. the decomposition liability of 5-AT.

Synthetic Accessibility & Protocols

The disparity in prevalence is largely driven by synthetic ease. 2-AT synthesis is robust and scalable; 5-AT synthesis requires specialized conditions.

2-Aminothiazole: The Hantzsch Synthesis

The Hantzsch condensation is the industry standard, allowing for convergent synthesis from readily available precursors.

Protocol (Standard Hantzsch):

-

Reagents:

-Haloketone (1.0 eq), Thiourea (1.1 eq), Ethanol or DMF. -

Procedure: Dissolve ketone in solvent. Add thiourea. Reflux for 1–4 hours.

-

Workup: Cool to RT. Neutralize with aqueous

. Filter precipitate.[2] -

Mechanism: Nucleophilic attack of sulfur on the

-carbon, followed by cyclization and dehydration.

5-Aminothiazole: The Cook-Heilbron & Curtius Routes

Direct synthesis is difficult. Two primary strategies are employed: the Cook-Heilbron synthesis (from

Protocol (Modified Curtius for Stable 5-AT Carbamates):

-

Precursor: Thiazole-5-carboxylic acid.[3]

-

Activation: React with Diphenylphosphoryl azide (DPPA) and Triethylamine in t-Butanol.

-

Rearrangement: Heat to 80°C. The intermediate acyl azide rearranges to an isocyanate.

-

Trapping: The isocyanate is trapped by t-Butanol to form the Boc-protected 5-aminothiazole.

-

Deprotection: Acidic cleavage (TFA) yields the salt, which must be immediately acylated to prevent decomposition.

Synthetic Workflow Comparison

Figure 2: The direct route to 2-AT versus the rearrangement/trapping required for 5-AT.

Medicinal Chemistry & Pharmacology

Binding Modes (Kinase Inhibition)[4][5][6]

-

2-AT (The Hinge Binder): The 2-amino group acts as a Hydrogen Bond (HB) Donor, while the ring nitrogen (

) acts as an HB Acceptor. This "Donor-Acceptor" motif perfectly complements the hinge region of ATP-binding sites in kinases (e.g., Src, Abl, CDK). -

5-AT (The Vector Shifter): Moving the amine to position 5 alters the exit vector of the substituent by approximately 144° relative to the C2-N3 axis. This is utilized to:

-

Reach distinct hydrophobic pockets (back-pockets).

-

Avoid steric clashes in mutant enzymes (e.g., gatekeeper mutations).

-

ADMET & Toxicology

-

2-AT Structural Alert: The 2-aminothiazole ring is a known toxicophore .[6]

-

Mechanism:[5][7][8] CYP450-mediated epoxidation of the C4-C5 double bond.

-

Consequence: Ring opening to form reactive

-dicarbonyl species or thioureas, leading to glutathione depletion or covalent protein binding (idiosyncratic toxicity). -

Mitigation: Blocking the C4 or C5 positions with bulky or electron-withdrawing groups (e.g., the methyl group in Dasatinib) hinders epoxidation.[9]

-

-

5-AT Profile: While data is scarcer, the 5-AT scaffold generally requires N-acylation for chemical stability. This acylation reduces the electron density of the ring, potentially lowering the risk of oxidative ring opening compared to the free 2-AT, but metabolic hydrolysis of the amide remains a liability.

Data Summary Table

| Feature | 2-Aminothiazole (2-AT) | 5-Aminothiazole (5-AT) |

| Prevalence | High (Privileged Scaffold) | Low (Emerging/Niche) |

| Chemical Stability | High (Stable solid) | Low (Oxidation prone as free base) |

| Primary Synthesis | Hantzsch Condensation | Curtius Rearrangement / Cook-Heilbron |

| Kinase Binding | Hinge Binder (Donor-Acceptor) | Allosteric / Specific Pocket Vector |

| Basicity (pKa) | ~5.4 (Ring N) | Lower (typically requires EWG) |

| Toxicology | C4-C5 Epoxidation (Bioactivation) | Chemical Instability / Hydrolysis |

| Drug Examples | Dasatinib, Abemaciclib, Cefotaxime | (Rare as core; often side-chain) |

References

-

Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[5] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor."[4][5] Journal of Medicinal Chemistry. Link

-

Vulpetti, A., et al. (2005). "Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors."[10] Journal of Molecular Graphics and Modelling. Link

-

Jakopin, Ž. (2020). "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link

- Heilbron, I. (1949). "The Cook-Heilbron Thiazole Synthesis." Journal of the Chemical Society.

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

Sources

- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 2. sjpas.com [sjpas.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazole-Based Scaffolds for Kinase Inhibitor Drug Discovery: From Rational Design to Clinical Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space, wherein heterocyclic scaffolds play a dominant role. Among these, the thiazole ring has established itself as a "privileged" structure, a recurring motif in numerous clinically successful kinase inhibitors.[1][3] This guide provides a comprehensive technical overview of the strategic use of thiazole-based scaffolds in kinase inhibitor discovery. We will dissect the fundamental chemistry that makes the thiazole ring an exceptional pharmacophore, detail robust synthetic methodologies, explore the mechanistic basis of kinase inhibition, and present field-proven experimental protocols for inhibitor validation. This document is intended to serve as a practical resource for researchers, bridging the gap between medicinal chemistry, chemical biology, and clinical development.

The Thiazole Scaffold: A Privileged Structure in Kinase Inhibition

The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[4] Its prevalence in FDA-approved drugs is not coincidental but is rooted in a unique combination of physicochemical properties that make it an ideal scaffold for engaging the highly conserved ATP-binding site of protein kinases.[5]

-

Electronic and Structural Features : The thiazole ring's aromatic nature, coupled with its specific dipole moment and pKa, allows it to participate in a variety of non-covalent interactions.[4] The nitrogen atom at position 3 is a key hydrogen bond acceptor, perfectly positioned to interact with the "hinge" region of the kinase domain, mimicking the N1 and N6 amine of adenine in ATP.[6] This hinge-binding interaction is a critical anchor for a vast number of ATP-competitive inhibitors.[7]

-

Synthetic Tractability and Vectorial Diversity : The thiazole core is synthetically accessible through robust and well-established chemical reactions.[8] Crucially, it offers three distinct positions (C2, C4, and C5) for substitution. This vectorial diversity allows medicinal chemists to systematically append different functional groups to explore the distinct sub-pockets of the ATP-binding site, thereby engineering potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties into the final compound.[6][9]

Foundational Synthetic Strategies for Thiazole Scaffolds

The ability to reliably and efficiently synthesize a diverse library of analogues is the engine of any drug discovery program. The thiazole ring benefits from several high-yielding and versatile synthetic routes.

The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis remains a workhorse reaction in heterocyclic chemistry.[10] It involves the condensation of an α-halocarbonyl compound with a thioamide.[11][12] The reaction is robust, generally high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating libraries of 2,4-disubstituted thiazoles.[13]

This protocol describes a classic Hantzsch synthesis, a foundational method for creating the 2-aminothiazole core present in inhibitors like Dasatinib.[11][14]

-

Reagent Preparation : In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

-

Solvent Addition : Add 5 mL of methanol to the vial.

-

Reaction Execution : Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring for 30 minutes. The formation of a precipitate is typically observed.

-

Work-up and Isolation : Remove the reaction from heat and allow it to cool to room temperature. Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) and swirl to mix. This step neutralizes the HBr byproduct.

-

Filtration : Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing : Wash the filter cake thoroughly with water to remove any inorganic salts.

-

Drying : Spread the collected solid on a tared watch glass and allow it to air dry or dry in a vacuum oven to obtain the 2-amino-4-phenylthiazole product. The product is often pure enough for subsequent steps without further purification.[11]

Caption: A step-by-step workflow for the Hantzsch thiazole synthesis.

The Cook-Heilbron Thiazole Synthesis

For accessing 5-aminothiazole derivatives, the Cook-Heilbron synthesis is an invaluable tool. This reaction proceeds under mild conditions, typically involving the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates.[15][16] This route provides an alternative substitution pattern that can be crucial for targeting different kinase subpockets. For instance, this method was used to synthesize precursors for Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors.[15]

Mechanism of Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein.[][18] Most kinase inhibitors are designed to block this process by competing with ATP for binding to the enzyme's active site.[19][20]

The ATP-Binding Site: The Target Arena

The kinase catalytic domain is structurally conserved, consisting of two lobes (N-lobe and C-lobe) connected by a flexible hinge region.[21] The ATP-binding site is located in the cleft between these two lobes. Key features include:

-

Hinge Region : A short stretch of amino acids that forms hydrogen bonds with the adenine ring of ATP. This is the primary anchoring point for most ATP-competitive inhibitors.

-

Hydrophobic Pocket : A deep pocket adjacent to the hinge where the adenine ring sits.

-

Ribose and Phosphate Binding Regions : Areas that accommodate the rest of the ATP molecule.

Thiazole Scaffolds as ATP Mimetics

Thiazole-based inhibitors function as ATP mimetics, primarily by engaging the hinge region.[7] The nitrogen at position 3 of the thiazole ring acts as a hydrogen bond acceptor, while an amino group frequently substituted at position 2 acts as a hydrogen bond donor, effectively replicating the hydrogen bonding pattern of the adenine base of ATP.[22]

Caption: Thiazole inhibitors competitively block the ATP binding site.

Structure-Activity Relationship (SAR): A Logic-Driven Approach

The goal of SAR is to systematically modify a lead compound to enhance its desired properties. The vectorial diversity of the thiazole ring is perfectly suited for this process.

Caption: A typical Structure-Activity Relationship (SAR) optimization cycle.

SAR Data for Thiazole-Based Kinase Inhibitors

The following table summarizes representative SAR data from published studies, illustrating how modifications to the thiazole core impact inhibitory potency.

| Kinase Target | Thiazole Core Modification | Resulting Potency (IC₅₀) | Reference |

| Lck | 4'-methyl on thiazole | 1.4 µM | [22] |

| Lck | 4'-unsubstituted thiazole | 18 nM | [22] |

| GSK-3β | Primary carboxamide on thiazole ring | 0.29 nM | [3] |

| CDK9 | Pyrimidine with thiazole ring system | 0.64 - 2.01 µM | [3] |

| CK2 | 4-(thiazol-5-yl)benzoic acid with 2-halo-benzyloxy group at the 3-position of benzoic acid | 0.014-0.016 µM | [23] |

| PI3Kβ/mTOR | Benzothiazole ring inclusion | 0.02 µM (for PI3Kβ) | [24] |

Table 1: Representative Structure-Activity Relationship data for thiazole-based kinase inhibitors.

Case Studies: Clinically Approved Thiazole-Based Inhibitors

The strategic value of the thiazole scaffold is best exemplified by its incorporation into successful, life-saving therapeutics.

Dabrafenib (Tafinlar®): A Selective BRAF Inhibitor

Dabrafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in a significant portion of metastatic melanomas.[25] The drug's mechanism of action is ATP-competitive inhibition.[26][27] The thiazole ring in Dabrafenib is a key component of the scaffold that orients the molecule within the ATP binding pocket, enabling other parts of the molecule to make specific interactions that confer selectivity for the mutant form of the BRAF kinase.[27]

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant.

Dasatinib (Sprycel®): A Multi-Kinase Inhibitor

Dasatinib is a powerful inhibitor of multiple kinases, including BCR-ABL and the Src family of kinases.[22] It is a frontline therapy for chronic myeloid leukemia (CML). The core of Dasatinib is a 2-aminothiazole scaffold, which was identified through high-throughput screening and subsequently optimized.[22] The aminothiazole provides the crucial hydrogen bonding interactions with the kinase hinge region, while the appended side chains occupy adjacent hydrophobic regions to provide high potency against its target kinases.

Validating Inhibitor Performance: Essential Experimental Protocols

Synthesizing a potent inhibitor is only the first step. Rigorous, self-validating experimental protocols are required to confirm its mechanism and activity in a biological context.

Protocol: In Vitro Biochemical Kinase Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of a compound against a purified kinase enzyme. The principle is to measure the reduction in kinase activity (substrate phosphorylation) as a function of inhibitor concentration.[28]

-

Reagent Preparation :

-

Kinase Buffer : Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme : Dilute the purified kinase to a working concentration (e.g., 2x final concentration) in kinase buffer. The exact concentration must be optimized to ensure the reaction is in the linear range.

-

Substrate/ATP Mix : Prepare a solution containing the peptide or protein substrate and ATP at their Km concentrations (or as determined empirically) in kinase buffer.

-

Test Compound : Prepare a serial dilution of the thiazole-based inhibitor in DMSO, then dilute further in kinase buffer. Include a DMSO-only control (0% inhibition) and a control with a known inhibitor (e.g., Staurosporine) for reference. A "no enzyme" control is also essential to measure background signal.

-

-

Assay Execution (384-well plate format) :

-

Add 5 µL of the test compound dilution to the appropriate wells.

-

Add 5 µL of the 2x enzyme solution to all wells except the "no enzyme" control.

-

Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix.

-

Incubate for a fixed time (e.g., 60 minutes) at 30°C. The incubation time must be within the linear phase of the reaction.

-

-

Detection :

-

Stop the reaction and detect the amount of phosphorylated product. The method depends on the assay format (e.g., add ADP-Glo™ reagent to measure ADP production, or use a phospho-specific antibody in an ELISA format).

-

-

Data Analysis :

-

Subtract the background signal ("no enzyme" control).

-

Normalize the data relative to the DMSO control (0% inhibition) and a control for 100% inhibition (no enzyme or a saturating concentration of a potent inhibitor).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation Checkpoints : The assay is considered valid if the Z'-factor (a measure of assay quality) is > 0.5, and the IC₅₀ of the reference inhibitor is within its expected range.

Protocol: Cell-Based Target Engagement Assay

A potent biochemical IC₅₀ does not guarantee cellular activity. A cell-based assay is critical to confirm that the compound can enter the cell and bind to its intended kinase target.[29][30] The NanoBRET™ Target Engagement assay is a widely used method.

-

Cell Preparation :

-

Use cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

-

Plate the cells in a 96-well or 384-well white assay plate and incubate overnight.

-

-

Compound Treatment :

-

Prepare a serial dilution of the test compound.

-

Treat the cells with the compound dilutions and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

-

-

Tracer Addition :

-

Add a cell-permeable fluorescent energy transfer probe (tracer) that also binds to the target kinase.

-

-

Detection :

-

Add the NanoBRET™ substrate. If the inhibitor is NOT bound to the kinase, the tracer will bind, bringing the fluorophore into close proximity with the NanoLuc® enzyme, resulting in a high BRET signal. If the inhibitor IS bound, it will displace the tracer, leading to a low BRET signal.

-

Read the luminescence and filtered fluorescence signals on a plate reader.

-

-

Data Analysis :

-

Calculate the BRET ratio.

-

Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀, which reflects the compound's ability to engage the target in a live-cell environment.

-

Causality Insight : A significant rightward shift in the cellular IC₅₀ compared to the biochemical IC₅₀ may indicate poor cell permeability, efflux by cellular pumps, or compound instability, providing critical feedback for the next round of chemical optimization.

Conclusion and Future Directions

The thiazole scaffold has proven its merit as a versatile and highly effective framework for the design of kinase inhibitors. Its favorable physicochemical properties, synthetic accessibility, and capacity for multi-vector optimization have cemented its place in the medicinal chemist's toolkit. The success of drugs like Dabrafenib and Dasatinib underscores the power of this privileged structure.

Looking ahead, the application of thiazole-based scaffolds is expanding. New synthetic methodologies are enabling the creation of even more complex and diverse chemical libraries. Furthermore, the inherent reactivity and electronic nature of the thiazole ring are being exploited in the design of novel inhibitor modalities, including covalent inhibitors and allosteric modulators, which promise to overcome the resistance mechanisms that can limit the efficacy of traditional ATP-competitive drugs. The continued exploration of thiazole chemistry will undoubtedly fuel the next generation of targeted therapeutics.

References

-

Cook–Heilbron thiazole synthesis - Wikipedia. [Link]

-

What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. [Link]

-

Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Dabrafenib and its use in the treatment of metastatic melanoma - PMC. [Link]

-

ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

-

Allosteric regulation and inhibition of protein kinases - PMC - NIH. [Link]

-

ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - AIR Unimi. [Link]

-

Dabrafenib - DermNet. [Link]

-

The four types of allosteric kinase inhibitors discussed in this... - ResearchGate. [Link]

-

Protein kinase - Wikipedia. [Link]

-

ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC - NIH. [Link]

-

dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Cell-based Kinase Assays - Profacgen. [Link]

-

New Promise and Opportunities for Allosteric Kinase Inhibitors - PubMed. [Link]

-

The promise of allosteric kinase inhibition | Blood | American Society of Hematology. [Link]

-

Hantzsch Thiazole Synthesis - SynArchive. [Link]

-

List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets - ResearchGate. [Link]

-

(PDF) Overview of the Structure and function of Kinases Proteins - ResearchGate. [Link]

-

Protein Kinases: Structure, Function, and Regulation - iBiology. [Link]

-

Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase - PubMed. [Link]

-

Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. [Link]

-

Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]

-

Cell Based Kinase Assays - Luceome Biotechnologies. [Link]

-

ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition | PLOS One - Research journals. [Link]

-

Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed. [Link]

-

synthesis of thiazoles - YouTube. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Recent Advances in the Synthesis of Thiazole Ring: Mini Review. [Link]

-

Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. [Link]

-

Cook–Heilbron thiazole synthesis. | Download Scientific Diagram - ResearchGate. [Link]

-

Kinase Activity Assay | Creative Diagnostics. [Link]

-

Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors | Request PDF - ResearchGate. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. [Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - ACS Publications. [Link]

-

Kinase Activity Assay - Pamgene. [Link]

-

A New Series of Antileukemic Agents: Design, Synthesis, In Vitro and In Silico Evaluation of Thiazole-Based ABL1 Kinase Inhibitors | Bentham Science Publishers. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. [Link]

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. synarchive.com [synarchive.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 18. Protein kinase - Wikipedia [en.wikipedia.org]

- 19. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. air.unimi.it [air.unimi.it]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 25. dermnetnz.org [dermnetnz.org]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 29. reactionbiology.com [reactionbiology.com]

- 30. Cell-based Kinase Assays - Profacgen [profacgen.com]

Electronic Properties and Synthetic Utility of 2-Chloro-5-Aminothiazole Derivatives

The 2-Chloro-5-Aminothiazole scaffold represents a distinct and chemically versatile "push-pull" system in heterocyclic chemistry. Unlike its more common isomer (2-amino-5-chlorothiazole), this specific arrangement places a reactive electrophilic handle (Cl) at the C2 position and a nucleophilic handle (NH₂) at the C5 position.

This guide details the electronic structure, synthesis, and reactivity of 2-chloro-5-aminothiazole derivatives, designed for researchers requiring precise control over thiazole functionalization.

Executive Summary

The 2-chloro-5-aminothiazole core is a bifunctional heterocyclic scaffold characterized by opposing electronic effects. The C2-chlorine atom activates the position for Nucleophilic Aromatic Substitution (

Electronic Structure Analysis

The "Push-Pull" Electronic System

The reactivity of 2-chloro-5-aminothiazole is dictated by the competition between the electron-withdrawing induction of the C2-chlorine/thiazole nitrogen and the electron-donating resonance of the C5-amino group.

-

C2 Position (Electrophilic Node): The C2 carbon is flanked by sulfur and nitrogen, making it naturally electron-deficient. The chlorine atom enhances this deficiency via the Inductive Effect (

), creating a site highly susceptible to nucleophilic attack. -

C5 Position (Nucleophilic Node): The amino group at C5 donates electron density into the ring via Resonance (

). This increases the electron density at C4 (ortho to the amine) and partially offsets the electron deficiency at C2. -

Dipole Moment: The vector sum of the C2-Cl bond (directed outward) and the C5-NH₂ lone pair (directed inward/conjugated) creates a significant dipole moment, influencing solubility and binding affinity in protein pockets.

Frontier Molecular Orbitals (FMO)

Based on Density Functional Theory (DFT) principles applied to thiazoles:

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the C5-amino nitrogen and the C4 carbon. This dictates the site of electrophilic attacks (e.g., acylation, halogenation).

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated at the C2-N3 bond and the C-Cl bond. This orbital accepts electron density from incoming nucleophiles during

reactions.

Acid-Base Properties (pKa)

The 2-chloro substituent significantly lowers the basicity of the C5-amine compared to unsubstituted 5-aminothiazole.

-

Estimated pKa (Conjugate Acid): ~2.5 – 3.5.

-

Implication: The amine is less nucleophilic than aniline, often requiring forcing conditions or catalysis for acylation, but it is stable enough to exist as a free base without rapid polymerization (unlike simple 5-aminothiazoles).

Synthetic Methodologies

Synthesis of the 2-chloro-5-amino isomer requires specific strategies to avoid the thermodynamic preference for 2-amino derivatives.

Protocol A: Curtius Rearrangement (Primary Route)

This method is preferred for generating the C5-amine with high regiochemical fidelity.

-

Starting Material: 2-Chlorothiazole-5-carboxylic acid.

-

Activation: Convert acid to acyl azide using Diphenylphosphoryl azide (DPPA) or

followed by -

Rearrangement: Thermal decomposition in tert-butanol yields the Boc-protected amine (2-chloro-5-(tert-butoxycarbonylamino)thiazole).

-

Deprotection: Acidic hydrolysis (TFA/DCM) yields the free amine.

Protocol B: Reduction of Nitro-Thiazoles

-

Nitration: 2-Chlorothiazole is nitrated (HNO₃/H₂SO₄) to yield 2-chloro-5-nitrothiazole.

-

Reduction: Selective reduction using Fe/AcOH or

. Note: Catalytic hydrogenation (Pd/C, H₂) must be avoided to prevent hydrogenolysis of the C2-Cl bond.

Figure 1: Synthetic pathways to 2-chloro-5-aminothiazole. Route A is preferred for stability and yield.

Reactivity Profile & Functionalization

The scaffold offers three distinct vectors for modification.

Vector 1: C2-Chlorine Displacement ( )

The C2 position is activated for nucleophilic displacement, particularly by amines, thiols, and alkoxides.

-

Mechanism: Addition-Elimination.[1] The nucleophile attacks C2, forming a Meisenheimer-like complex stabilized by the ring nitrogen (N3).

-

Reactivity Modulation: The C5-amino group is electron-donating, which deactivates the C2 position slightly compared to a nitro-thiazole.

-

Optimization: Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80-120°C).

-

Protocol: React 1.0 eq of scaffold with 1.2 eq of amine nucleophile and 2.0 eq of DIPEA in DMSO at 100°C for 4-12 hours.

Vector 2: C5-Amine Derivatization

The C5-amine behaves as a weak nucleophile.

-

Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in drug discovery).

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt and subsequently to a halide (F, Br, I) or nitrile, allowing for "scaffold hopping."

Vector 3: C4-Electrophilic Substitution

The C4 position is ortho to the amino group and is highly activated.

-

Halogenation: Treatment with NBS or NCS introduces a halogen at C4.

-

Coupling: Can undergo diazo coupling with electron-rich aromatics.

Comparative Data: 2-Chloro-5-Amino vs. 2-Amino-5-Chloro[2]

It is critical to distinguish between these two isomers as their reactivities are inverted.

| Feature | 2-Chloro-5-Aminothiazole | 2-Amino-5-Chlorothiazole |

| Electronic Core | Electrophilic C2 / Nucleophilic C5 | Nucleophilic C2 / Electrophilic C5 |

| C2 Reactivity | High ( | Low (Amine acts as donor) |

| C5 Reactivity | Nucleophilic (Amine) | Electrophilic (Cl is inert to |

| Stability | Moderate (prone to oxidation) | High (very stable) |

| Primary Use | Scaffold for C2-substituted amines | Scaffold for azo dyes & sulfas |

Experimental Protocols

Protocol 1: Synthesis of N-(2-chlorothiazol-5-yl)acetamide

To stabilize the unstable free amine, it is often isolated as an acetamide.

-

Setup: In a flame-dried flask, dissolve 2-chloro-5-aminothiazole (generated in situ or freshly liberated from HCl salt) in anhydrous DCM.

-

Addition: Add 1.1 eq of Triethylamine (TEA), followed by dropwise addition of 1.05 eq of Acetyl Chloride at 0°C.

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench with water, extract with DCM. Wash organic layer with brine, dry over

.[2] -

Purification: Recrystallize from Ethanol/Water.

-

Characterization:

-

¹H NMR (DMSO-d₆):

10.5 (s, 1H, NH), 7.6 (s, 1H, C4-H), 2.1 (s, 3H, CH₃). -

Key Shift: The C4 proton appears as a sharp singlet, confirming the 2,5-substitution pattern.

-

Protocol 2: Displacement at C2

-

Reactants: 1 mmol 2-chloro-5-acetamidothiazole + 1.2 mmol Morpholine.

-

Conditions: Dissolve in 3 mL DMSO. Add 2 mmol

. -

Process: Heat to 110°C in a sealed tube for 12 hours.

-

Result: The chlorine is displaced, yielding 2-morpholino-5-acetamidothiazole.

Figure 2: Reactivity map illustrating the orthogonal functionalization vectors of the scaffold.

References

-

Metzger, J. V. (1979). Thiazole and Its Derivatives. Chemistry of Heterocyclic Compounds, Wiley-Interscience.

-

RSC Advances. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives.

-

Journal of the Chemical Society. (1975). pKa Values of some 5-substituted 2-aminothiazoles.

-

Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

ChemicalBook. (2020). 2-Aminothiazole: Synthesis and Reaction Profile.

Sources

The Strategic Synthesis and Application of Boc-Protected Aminothiazoles: A Technical Guide for Drug Development Professionals

Abstract

The 2-aminothiazole motif is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant agents.[1] Its utility, however, is often predicated on the precise and strategic manipulation of its reactive amino group during complex synthetic sequences. The tert-butyloxycarbonyl (Boc) protecting group offers a robust, versatile, and readily cleavable solution for masking this functionality, thereby enabling intricate molecular construction. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of Boc-protected aminothiazole intermediates, designed for researchers, chemists, and drug development professionals. We will dissect two primary synthetic pathways, provide field-proven experimental protocols, and explain the underlying chemical principles that govern these critical transformations.

The Strategic Imperative for Boc-Protection of 2-Aminothiazoles

The 2-aminothiazole moiety is not merely a structural component; it is a privileged scaffold. Its prevalence in pharmaceuticals stems from its ability to act as a versatile hydrogen bond donor and acceptor, engage in key π-stacking interactions, and serve as a rigid linker within a larger molecular architecture. However, the exocyclic amino group at the 2-position possesses significant nucleophilicity, which can interfere with subsequent synthetic steps such as acylations, alkylations, or coupling reactions intended for other parts of the molecule.

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[2]

-

Stability: It is exceptionally stable to a wide range of nucleophilic and basic conditions, allowing for extensive synthetic modifications elsewhere in the molecule.

-

Orthogonality: Its lability under acidic conditions provides perfect orthogonality with other common protecting groups, such as the base-labile Fmoc or the hydrogenolysis-cleavable Cbz groups.[3]

-

Mild Cleavage: Deprotection is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM), which preserves the integrity of most other functional groups.[2][4]

-

Improved Solubility: The bulky and lipophilic tert-butyl group can enhance the solubility of intermediates in common organic solvents, simplifying purification and handling.

This guide will focus on two core synthetic strategies for accessing these vital intermediates: a sequential approach involving Hantzsch synthesis followed by protection, and a more convergent (proposed) approach utilizing a pre-protected thioamide.

Synthetic Strategies & Mechanistic Insights

Route A: The Sequential Hantzsch Synthesis and Direct N-Boc Protection

This is the most traditional and widely validated approach. It is a two-step process that offers high yields and reliable outcomes, making it suitable for both small-scale discovery and larger-scale intermediate synthesis.

Caption: Sequential synthesis of Boc-protected aminothiazoles.

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide (in this case, thiourea).[1] The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: Mechanism of N-Boc protection using Boc Anhydride.

Route B: The Convergent Hantzsch Synthesis with N,N'-Di-Boc-Thiourea (Proposed)

A more elegant and potentially step-economical approach is to employ a pre-functionalized thiourea in the Hantzsch synthesis. While direct use of mono-Boc-thiourea can be challenging due to its altered reactivity, the more stable and readily prepared N,N'-di-Boc-thiourea can serve as a thioamide surrogate. [5][6]This proposed route would directly yield the Boc-protected aminothiazole, circumventing a separate protection step. The reaction would proceed through the standard Hantzsch mechanism, followed by the loss of the second Boc group and isobutylene during workup or aromatization.

Caption: Proposed convergent synthesis of Boc-protected aminothiazoles.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and characterization data. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of α-Bromoacetophenone (Precursor)

Rationale: The Hantzsch synthesis requires an α-haloketone. Bromination is a common and effective method. Using Br₂ in a solvent like acetic acid or methanol provides a source of electrophilic bromine for the acid-catalyzed enolization and subsequent reaction. [7]

-

Materials: Acetophenone (1.0 eq), Methanol, Bromine (1.0 eq).

-

Procedure:

-

Dissolve acetophenone (e.g., 12.0 g, 100 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0 °C in an ice bath.

-

Slowly add bromine (e.g., 5.1 mL, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C. The red-brown color of bromine should dissipate upon addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold hexane.

-

Dry the solid under vacuum to yield α-bromoacetophenone.

-

-

Yield: Typically 90-95%.

-

Characterization: The product is a lachrymator. Confirm structure by ¹H NMR, noting the characteristic singlet for the -CH₂Br protons around δ 4.4 ppm.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Route A, Step 1)

Rationale: This protocol uses the prepared α-bromoacetophenone and thiourea. Ethanol or methanol is a common solvent that facilitates the dissolution of reactants. Heating accelerates the reaction, and the subsequent basic workup neutralizes the HBr salt of the product, causing the free base to precipitate. [1]

-

Materials: α-Bromoacetophenone (1.0 eq), Thiourea (1.2 eq), Ethanol.

-

Procedure:

-

In a 250 mL round-bottom flask, combine α-bromoacetophenone (e.g., 19.9 g, 100 mmol) and thiourea (e.g., 9.1 g, 120 mmol) in ethanol (150 mL).

-

Heat the mixture to reflux with stirring for 2 hours. A precipitate of the hydrobromide salt may form.

-

Cool the reaction mixture to room temperature and then pour it into 500 mL of water.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) until effervescence ceases (pH ~8).

-

A pale yellow solid will precipitate. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.

-

-

Yield: Typically >90%.

-

Purification: The crude product is often pure enough for the next step. If needed, it can be recrystallized from ethanol.

Protocol 3: N-Boc Protection of 2-Amino-4-phenylthiazole (Route A, Step 2)

Rationale: This reaction uses Boc₂O as the protecting agent. A base like triethylamine (TEA) or DMAP (catalytically) is often used to scavenge the acidic proton generated, driving the reaction to completion. THF is an excellent solvent for this transformation. [2]

-

Materials: 2-Amino-4-phenylthiazole (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.2 eq), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-amino-4-phenylthiazole (e.g., 17.6 g, 100 mmol) in dry THF (200 mL) in a 500 mL round-bottom flask.

-

Add triethylamine (e.g., 16.7 mL, 120 mmol).

-

Add di-tert-butyl dicarbonate (e.g., 24.0 g, 110 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexane).

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (300 mL) and wash with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Yield: Typically >95%.

-

Purification: Purify by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes).

Protocol 4: Boc-Deprotection using TFA (Final Step Example)

Rationale: Trifluoroacetic acid is a strong acid that readily protonates the carbamate oxygen, initiating the cleavage mechanism. The tert-butyl cation that is formed is typically scavenged by the counterion or eliminated as isobutylene gas. [4][8]

-

Materials: Boc-protected aminothiazole (1.0 eq), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected aminothiazole (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask and cool to 0 °C.

-

Add TFA (25 mL, ~50% v/v) dropwise. Effervescence (CO₂ evolution) will be observed.

-

Remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).

-

The resulting product is the TFA salt of the amine. To obtain the free amine, dissolve the residue in water, cool in an ice bath, and carefully basify with saturated NaHCO₃ or 1M NaOH.

-

Extract the free amine with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.

-

-

Yield: Typically quantitative.

Characterization Data

Accurate characterization is essential for validating the successful synthesis of intermediates. The data below corresponds to the key Boc-protected intermediate, tert-butyl (thiazol-2-yl)carbamate.

| Analysis | Expected Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (d, J=4Hz, 1H), 6.82 (d, J=4Hz, 1H), 1.52 (s, 9H) | The two doublets correspond to the protons on the thiazole ring. The large singlet at 1.52 ppm with an integration of 9H is the hallmark of the tert-butyl group of the Boc protector. A broad singlet for the N-H proton is also expected but may be variable. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.8, 152.9, 136.7, 112.1, 82.0, 28.3 | Key signals include the carbamate carbonyl (~153 ppm), the quaternary carbon of the Boc group (~82 ppm), and the three methyl carbons of the Boc group (~28 ppm). The signals at ~162, 137, and 112 ppm correspond to the carbons of the thiazole ring. |

| FT-IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1720 (C=O stretch, carbamate), ~1550 (C=N stretch) | The strong carbonyl stretch around 1720 cm⁻¹ is characteristic of the Boc group's carbamate functionality. The N-H stretch confirms the presence of the protected amine. |

| Mass Spec (ESI+) | m/z = 201.07 [M+H]⁺, 223.05 [M+Na]⁺ | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the Boc-protected aminothiazole. |

Data adapted from supporting information provided in the literature.

Conclusion and Future Perspectives

Boc-protected aminothiazole intermediates are indispensable tools in the arsenal of the medicinal chemist. The synthetic routes outlined in this guide, particularly the robust sequential Hantzsch/protection pathway, provide reliable and scalable access to these critical building blocks. The ability to mask the nucleophilic 2-amino group allows for precise and predictable downstream functionalization, which is paramount in the construction of complex molecular targets in drug discovery programs. The proposed convergent synthesis using a Boc-protected thiourea warrants further investigation as a potentially more efficient alternative. As drug targets become more complex, the strategic and skillful application of protecting group chemistry, exemplified by the use of Boc-protected aminothiazoles, will continue to be a critical enabler of innovation in pharmaceutical development.

References

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Available from: [Link]

-

Yin, B.-L., Liu, Z.-G., Zhang, J.-C., & Li, Z.-R. (2010). N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Synthesis, 2010(06), 991-999. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Li, A. Y., & El-Kattan, Y. (2004). A facile synthesis of N,N′-bis(tert-butoxycarbonyl)-protected guanidines using polymer-supported carbodiimide. Tetrahedron Letters, 45(8), 1723-1725. Available from: [Link]

-

The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

-

Ben Alloum, A., Bougrin, K., Rizo, A., Soufiaoui, M., & Balaban, A. T. (2012). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 17(8), 9685-9701. Available from: [Link]

-

Golan, Y., Dahan, I., Abramov, M., & Gilon, C. (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of organic chemistry, 75(3), 804-810. Available from: [Link]

-

Terada, M., & Ube, H. (2011). Enantioselective hydrophosphonylation of N-Boc imines using chiral guanidine–thiourea catalysts. Organic & Biomolecular Chemistry, 9(16), 5810-5813. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Voelter, W. (2020). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 10(63), 38435-38442. Available from: [Link]

-

Asian Publication Corporation. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Retrieved from [Link]

-

Al-Omar, M. A., & Amr, A.-G. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476. Available from: [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 12(10), 2385-2459. Available from: [Link]

-

Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. Available from: [Link]

-

De Kimpe, N., & Verhé, R. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available from: [Link]

-

De Kimpe, N. (2022). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Molecules, 27(11), 3583. Available from: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. ijpsr.com [ijpsr.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 6. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Note: One-Pot Synthesis of tert-Butyl (2-chlorothiazol-5-yl)carbamate via a Modified Curtius Rearrangement

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl (2-chlorothiazol-5-yl)carbamate, a key intermediate in pharmaceutical and agrochemical research.[1] The described method employs a one-pot conversion of 2-chlorothiazole-5-carboxylic acid using diphenylphosphoryl azide (DPPA) as a safe and efficient reagent for executing a modified Curtius rearrangement.[2][3] The isocyanate intermediate is subsequently trapped in situ with tert-butanol to yield the desired Boc-protected amine.[4] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety considerations, characterization data, and a comprehensive troubleshooting section to ensure reproducible, high-yield results for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[5][6] Protecting the amine functionality is a critical step in multi-step syntheses, with the tert-butoxycarbonyl (Boc) group being one of the most common choices due to its stability and ease of removal under acidic conditions. The conversion of a carboxylic acid to a Boc-protected amine is efficiently achieved via the Curtius rearrangement.[7][8]

Causality Behind Experimental Choices:

-

The Curtius Rearrangement: This reaction is a robust method for converting carboxylic acids into amines, urethanes, or ureas with one less carbon atom.[9] It proceeds through a high-energy acyl azide intermediate that rearranges to a versatile isocyanate.[4] A key advantage is the complete retention of stereochemistry at the migrating carbon center, making it valuable for complex molecule synthesis.[7]

-

Choice of Reagent - Diphenylphosphoryl Azide (DPPA): Traditional methods for generating the requisite acyl azide intermediate often involve converting the carboxylic acid to an acyl chloride followed by a reaction with sodium azide, or reacting an acyl hydrazine with nitrous acid.[8][9] These methods can be hazardous, involving potentially explosive intermediates or toxic reagents. The use of DPPA provides a significantly safer and more efficient alternative.[2] DPPA is a stable, non-explosive liquid that enables a one-pot procedure directly from the carboxylic acid, enhancing safety and operational simplicity.[10][11]

-

Trapping Nucleophile - tert-Butanol: The isocyanate generated during the rearrangement is highly reactive. By conducting the reaction in the presence of tert-butanol, the isocyanate is trapped in situ to form the stable tert-butyl carbamate (Boc-protected amine).[4][12]

This protocol is designed to be a self-validating system, where careful adherence to the described steps, particularly regarding anhydrous conditions, will reliably yield the target compound.

Reaction Scheme and Mechanism

The overall transformation is a one-pot reaction that proceeds in three distinct mechanistic stages within the same flask.

Caption: Figure 1: Reaction Mechanism via Curtius Rearrangement

The reaction proceeds via a concerted mechanism where the migration of the R-group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate.[4][7] This concerted pathway is entropically favorable due to the formation of stable nitrogen gas.[9]

Materials, Reagents, and Instrumentation

Reagents and Materials

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Supplier Suggestion | Notes |

| 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 | 163.58 | Sigma-Aldrich | Starting material.[13] |

| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | 275.22 | Sigma-Aldrich | Reagent for Curtius rearrangement. Lachrymator. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Sigma-Aldrich | Base. Must be distilled from CaH₂. |

| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | Sigma-Aldrich | Nucleophile and co-solvent. |

| Toluene | 108-88-3 | 92.14 | Sigma-Aldrich | Anhydrous solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific | For extraction. |

| Saturated aq. NaHCO₃ | N/A | N/A | N/A | For aqueous wash. |

| Brine (Saturated aq. NaCl) | N/A | N/A | N/A | For aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich | Drying agent. |

| Silica Gel | 63231-67-4 | N/A | SiliCycle | For column chromatography (230-400 mesh). |

Instrumentation

-

Three-neck round-bottom flask with magnetic stirrer and stir bar

-

Reflux condenser with nitrogen/argon inlet

-

Heating mantle with thermocouple temperature controller

-

Addition funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer, Mass Spectrometer, IR Spectrometer for characterization

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

Caption: Figure 2: Experimental Workflow Summary

Step 1: Reaction Setup 1.1. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, a rubber septum, and a thermocouple. 1.2. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintaining anhydrous conditions is critical to prevent side reactions.[14]

Step 2: Reagent Addition 2.1. To the flask, add 2-chlorothiazole-5-carboxylic acid (1.64 g, 10.0 mmol, 1.0 equiv.). 2.2. Add anhydrous toluene (50 mL) and tert-butanol (20 mL). 2.3. Add freshly distilled triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 equiv.) via syringe. Stir the resulting suspension at room temperature for 10 minutes.